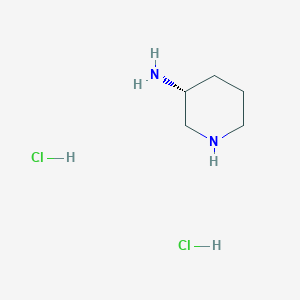

![molecular formula C11H14N2 B044935 3-[(1-Phenylethyl)amino]propanenitrile CAS No. 112971-19-4](/img/structure/B44935.png)

3-[(1-Phenylethyl)amino]propanenitrile

Vue d'ensemble

Description

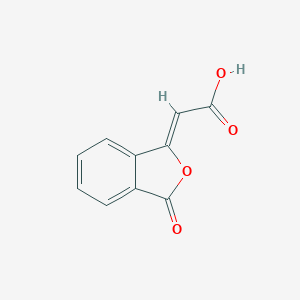

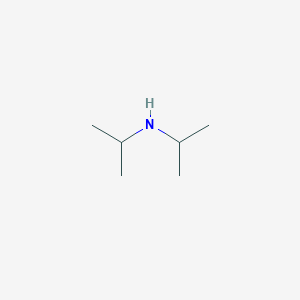

“3-[(1-Phenylethyl)amino]propanenitrile” is a chemical compound with the molecular formula C11H14N2 . It has a molecular weight of 174.25 . This compound is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “3-[(1-Phenylethyl)amino]propanenitrile” can be represented by the SMILES notation: CC(C1=CC=CC=C1)NCCC#N . This notation provides a way to represent the structure using ASCII strings.Applications De Recherche Scientifique

Synthesis of Proteinogenic Amino Acids and Biological Cofactors : It serves as a starting material for reactions targeting proteinogenic amino acids and building blocks of biological cofactor molecules (Ksander et al., 1987).

Synthesizing Oxirane Compounds and Derivatives : The compound is used in synthesizing various oxirane compounds and their derivatives (SuamiTetsuo, UchidaIchiro, UmezawaSumio, 1956).

Enhancing Analgesic Properties : It can be used in chemical modification to enhance analgesic properties (Украинец И. В., Таран Екатерина Александровна, Андреева К. В., 2016).

Inhibiting Polyamine Biosynthesis Enzymes : 3-Aminoxy-1-aminopropane (APA), a related compound, is a potent inhibitor of the polyamine biosynthesis enzymes ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase (Pankaskie & Scholtz, 1989).

Reducing Exudate Volume and White Blood Cells Accumulation : 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives effectively reduce exudate volume and the accumulation of white blood cells in rats (Haviv et al., 1988).

Synthesizing Amides and Acids : The transformation of 3-(3-arylalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanenitriles into amides and acids can be used in scientific research applications (Ukrainets, Gorokhova, Andreeva, 2013).

Alzheimer's Disease Treatment : It's a potential disease-modifying treatment for Alzheimer's disease, reducing CSF AÎ2 levels and improving cognitive and clinical measures (Aisen et al., 2006).

Applications in Organic Synthesis : It serves as a reagent of choice for diverse reactions in organic synthesis, including condensation, functional group transformation, heterocycles preparation, rearrangements, and catalysis (Vishwanatha et al., 2013).

Key Building Blocks in Heterocyclic Systems Synthesis : 2-amino-2-alkyl(aryl)propanenitriles are key building blocks for synthesizing heterocyclic systems like imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines (Drabina & Sedlák, 2012).

Theoretical Studies on Intramolecular Hydrogen Bonds and Anomeric Interactions : A theoretical study of 3chloro, 3hydroxy, 3mercapto, and 3aminopropanenitrile focuses on intramolecular hydrogen bonds and anomeric interactions (Fernández, Vázquez, Ríos, 1992).

Propriétés

IUPAC Name |

3-(1-phenylethylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHYDVVIQFEOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604862 | |

| Record name | 3-[(1-Phenylethyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1-Phenylethyl)amino]propanenitrile | |

CAS RN |

112971-19-4 | |

| Record name | 3-[(1-Phenylethyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

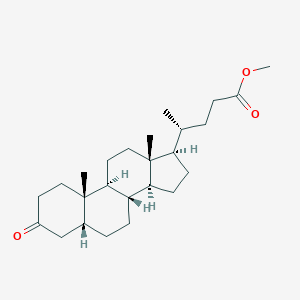

![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)